3,6-Dichloro-2-methylbenzoic acid
Description
3,6-Dichloro-2-methylbenzoic acid is a substituted benzoic acid derivative featuring chlorine atoms at positions 3 and 6 and a methyl group at position 2. Benzoic acid derivatives with halogen and alkyl/alkoxy substituents are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
1918-01-0 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
3,6-dichloro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
PYSWMLOJSZEZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Differences
Acidity and Solubility
- Methyl vs. Methoxy Groups : The methyl group (electron-donating) reduces acidity compared to methoxy (electron-withdrawing). For example, Dicamba (pKa ~1.9) is more acidic than 3,6-dichloro-2-methylbenzoic acid (estimated pKa ~2.5–3.0) due to the methoxy group stabilizing the deprotonated form .
- Hydroxy Substitution : 3,6-Dichloro-2-hydroxybenzoic acid (pKa ~2.1) has higher water solubility than methyl/methoxy analogs due to hydrogen bonding .
Thermal Stability
- Methoxy-substituted compounds (e.g., Dicamba) exhibit higher thermal stability (mp ~114–116°C) compared to methyl analogs, which may degrade at lower temperatures due to weaker steric protection .
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